6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and other structural characteristics of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 1.2±0.1 g/cm3, boiling point of 593.9±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 88.5±3.0 kJ/mol, flash point of 313.0±30.1 °C, index of refraction of 1.585, molar refractivity of 100.5±0.3 cm3, and a molar volume of 299.7±3.0 cm3 .Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that chromen-2-one derivatives are pivotal in organic synthesis, offering pathways to diverse chemical structures. For example, the reactions of zinc enolates with 3-aroyl-6-bromochromen-2-ones have been investigated to synthesize 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones, highlighting the versatility of chromen-2-one in creating complex organic molecules (Shchepin et al., 2006).
Antimicrobial Activity
The antimicrobial properties of chromen-2-one derivatives have been a subject of interest. A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones demonstrated remarkable antimicrobial activity against various bacteria and fungi, indicating their potential in pharmaceutical applications (El Azab et al., 2014).
Material Science
Chromen-2-one derivatives have also found applications in material science, particularly in the development of organic fluorophores. For instance, the serendipitous synthesis of (1Z)-3-(alkylimino)-1-[(chromone-3-yl)methylene]-1,3-dihydro-9H-furo[3,4-b]chromen-9-one-type fluorophores showed strong blue emission in solution, illustrating their potential as fluorescent dyes for various technological applications (Teimouri, 2011).
Pharmaceutical Applications
The synthesis and characterization of novel compounds based on chromen-2-one structure have led to the discovery of potential antimicrobial agents. For example, novel metal complexes of 4-hydroxy benzopyran-2-ones have been synthesized and evaluated for their antimicrobial activity, showing enhanced activity upon coordination of metals with the ligand (Vyas, 2009).
Safety and Hazards
The safety information for a similar compound, (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P338+P351) .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVBDZMMRJLZQB-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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